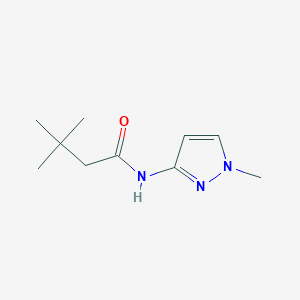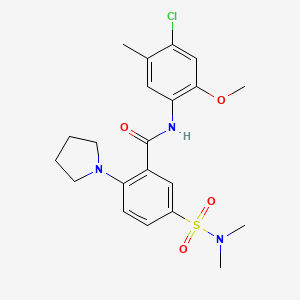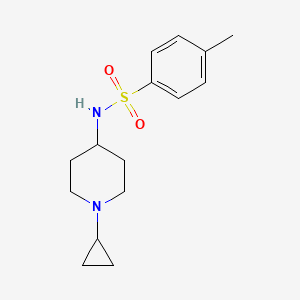![molecular formula C19H19FN4O B7476513 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one, also known as FPQ, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one is not fully understood. However, it has been proposed that 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one exerts its biological activities by interacting with specific targets in cells. For example, 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has also been shown to inhibit viral replication by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one in lab experiments is its relatively simple synthesis method. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one is also stable and can be easily stored. However, one limitation of using 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one. One potential area of research is the development of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one-based fluorescent probes for the detection of metal ions. Another area of research is the study of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one's potential use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one involves the reaction of 2-fluorobenzylamine with 4-chloroquinazoline in the presence of piperazine. The reaction is carried out under reflux conditions in a suitable solvent. The resulting product is then purified through column chromatography to obtain pure 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one.
Aplicaciones Científicas De Investigación
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-6-2-4-8-18(16)23-11-9-22(10-12-23)14-24-13-21-17-7-3-1-5-15(17)19(24)25/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYVXMKDVASKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)

![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)


![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)

![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)
![8-Methyl-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476489.png)
![1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7476491.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)